Product packaging for 3-bromo-N-hexylaniline(Cat. No.:CAS No. 246533-51-7)

3-bromo-N-hexylaniline

Cat. No.: B1517202
CAS No.: 246533-51-7
M. Wt: 256.18 g/mol
InChI Key: NDFDBEBOPVRFAC-UHFFFAOYSA-N
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Description

Contextualization of Halogenated Anilines in Contemporary Organic Synthesis

Halogenated anilines are a class of compounds that feature prominently in modern organic chemistry. Their aromatic rings, substituted with one or more halogen atoms, are ubiquitous structural motifs in a wide array of chemical disciplines. nih.gov Aryl halides, including halogenated anilines, serve as critically important synthetic building blocks. acs.org They are key precursors in some of the most fundamental carbon-carbon bond-forming reactions, such as cross-coupling chemistries (e.g., Suzuki, Heck, and Buchwald-Hartwig reactions), lithium-halogen exchange, and classical Grignard reactions. nih.govacs.org

The presence of a halogen on the aniline (B41778) ring provides a reactive handle that allows for the strategic introduction of diverse functional groups. This versatility makes halogenated anilines indispensable intermediates in the synthesis of complex molecules. acs.org They are frequently found in the structures of biologically active molecules, both synthetic and naturally occurring, as well as in various industrial materials. nih.govacs.org Furthermore, 2-haloanilines are key intermediates for constructing a variety of useful heterocyclic compounds, such as indoles and carbazoles. acs.org The development of new, regioselective methods for halogenating electron-rich aromatic systems like anilines remains an area of high utility and active research in synthetic organic chemistry. nih.gov

Strategic Importance of N-Alkyl Aniline Scaffolds in Molecular Design

The N-alkyl aniline scaffold is another cornerstone of molecular design, particularly in the fields of medicinal chemistry and materials science. The process of N-alkylation is a key step in many multistep synthetic sequences, allowing for the modification of a nitrogen-containing compound. researchgate.net Introducing an alkyl group to the nitrogen atom of an aniline derivative can significantly influence the molecule's physical and chemical properties, including its basicity, solubility, and metabolic stability. nih.govpku.edu.cn

In medicinal chemistry, N-alkyl aniline derivatives are integral to the structure of numerous pharmaceuticals. The alkyl substituent can play a crucial role in the molecule's interaction with biological targets, such as enzymes and receptors. rsc.org The ability to systematically vary the N-alkyl group provides a powerful tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.gov Moreover, N-alkyl aniline scaffolds are used to construct complex heterocyclic systems like indoles, which are privileged structures in drug discovery. nih.gov In materials science, these scaffolds are used as building blocks for high-performance polymers and organic electronic materials, where the alkyl chain can impact properties like solubility and film-forming capabilities. chemshuttle.comacs.orgchemshuttle.com

Rationale for Dedicated Academic Investigation of 3-Bromo-N-hexylaniline

The compound this compound merges the key features of both halogenated anilines and N-alkyl anilines, making it a particularly valuable subject for academic and industrial research. Its structure contains three key components: the aniline core, a bromine atom at the meta-position, and an N-hexyl group. This specific combination offers significant strategic advantages in synthesis:

Orthogonal Reactivity : The bromine atom serves as a versatile synthetic handle for cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds without interfering with the N-hexyl group.

Modulation of Properties : The hexyl group, a six-carbon alkyl chain, imparts lipophilicity, which can enhance solubility in organic solvents and influence the self-assembly properties of resulting materials. chemshuttle.com

Stereoelectronic Influence : The placement of the bromine atom at the meta-position influences the electronic properties of the aromatic ring differently than ortho or para substituents, offering a distinct building block for fine-tuning molecular characteristics.

A study into the reactions of N,N-dialkyl-N'-chlorosulfonyl chloroformamidines with various anilines noted that the reaction with 3-bromoaniline (B18343) led to the formation of an unusual eight-membered-ring product, highlighting the unique reactivity that can be accessed with this substitution pattern. flinders.edu.au The compound is commercially available and designated strictly for research purposes, underscoring its role as a building block in the discovery of new molecules. biosynth.com

Overview of Research Objectives and Contributions to Chemical Science

The academic investigation of this compound is driven by several key objectives. A primary goal is to utilize it as a versatile intermediate for the synthesis of more complex and novel molecular architectures. Researchers aim to leverage the compound's dual functionality—the reactive bromine atom and the modulatory N-hexyl group—to construct libraries of new compounds for screening in drug discovery and for the development of advanced materials. chemshuttle.comflinders.edu.au

Specific research objectives include:

Exploring its utility in various palladium-catalyzed cross-coupling reactions to generate a diverse range of substituted N-hexylaniline derivatives.

Employing it as a precursor for the synthesis of novel heterocyclic compounds with potential biological activity. flinders.edu.au

Investigating its role as a monomer or building block in the creation of functional polymers and organic electronic materials. acs.org

By thoroughly characterizing the reactivity and properties of this compound, the scientific community expands its toolbox of well-defined molecular building blocks. This contributes to the fundamental advancement of chemical science by enabling the synthesis of previously inaccessible structures and facilitating the exploration of new chemical space, which can lead to the discovery of new medicines and materials.

Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 246533-51-7 biosynth.combldpharm.comsigmaaldrich.com
Molecular Formula C₁₂H₁₈BrN biosynth.com
Molecular Weight 256.18 g/mol biosynth.com
IUPAC Name N-(3-bromophenyl)-N-hexylamine sigmaaldrich.com
Boiling Point 326.3±25.0 °C (Predicted) chemicalbook.com
Density 1.233±0.06 g/cm³ (Predicted) chemicalbook.com
SMILES CCCCCCNC1=CC(=CC=C1)Br biosynth.combldpharm.com
InChI Key NDFDBEBOPVRFAC-UHFFFAOYSA-N sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18BrN B1517202 3-bromo-N-hexylaniline CAS No. 246533-51-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-N-hexylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN/c1-2-3-4-5-9-14-12-8-6-7-11(13)10-12/h6-8,10,14H,2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFDBEBOPVRFAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemo Controlled Preparation

N-Alkylation Protocols for Bromoaniline Derivatives

The most direct and controllable route to 3-bromo-N-hexylaniline involves the N-alkylation of 3-bromoaniline (B18343). This precursor is commercially available and ensures the bromine atom is correctly positioned from the outset.

A standard and widely used method for forming the N-hexyl bond is through a nucleophilic substitution (SN2) reaction. In this process, the nitrogen atom of 3-bromoaniline acts as a nucleophile, attacking an n-hexyl halide (e.g., 1-bromohexane (B126081) or 1-iodohexane). The reaction is typically carried out in the presence of a base to deprotonate the aniline's amino group, enhancing its nucleophilicity and neutralizing the hydrogen halide byproduct. A potential side reaction is dialkylation, which can be minimized by using a molar excess of the aniline (B41778) relative to the alkylating agent. medcraveonline.com

Parameter Examples Purpose
Alkylating Agent 1-Bromohexane, 1-IodohexaneProvides the n-hexyl group for attachment to the nitrogen atom.
Base K₂CO₃, Na₂CO₃, Et₃N, NaHNeutralizes the HBr byproduct and facilitates the reaction.
Solvent Acetonitrile (B52724) (CH₃CN), Dimethylformamide (DMF), AcetoneProvides a medium for the reactants to dissolve and interact.
Temperature Room Temperature to RefluxControls the rate of reaction; heating is often required.

Reductive amination offers an alternative and often more efficient pathway that avoids the potential for over-alkylation seen in direct substitution. masterorganicchemistry.com This one-pot reaction involves the condensation of 3-bromoaniline with hexanal (B45976) (the aldehyde corresponding to the desired hexyl group) to form an intermediate imine. This imine is then reduced in situ to the secondary amine, this compound. Mild reducing agents are chosen that selectively reduce the imine C=N bond in the presence of the aldehyde C=O bond. organic-chemistry.org

Reducing Agent Typical Solvent Key Features
Sodium borohydride (B1222165) (NaBH₄)Methanol (MeOH)A common, cost-effective reagent. The aldehyde and amine are often stirred together before adding the reductant. masterorganicchemistry.com
Sodium cyanoborohydride (NaBH₃CN)Methanol, AcetonitrileCan be added directly to a mixture of the amine and aldehyde; effective at mildly acidic pH where imine formation is rapid.
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)Dichloroethane (DCE), Tetrahydrofuran (THF)A mild and selective reagent, often preferred for its reliability and reduced toxicity compared to cyanoborohydride. masterorganicchemistry.com
Catalytic Hydrogenation (H₂)Pd/C, PtO₂An environmentally friendly method using hydrogen gas and a metal catalyst.

Advanced Transition Metal-Catalyzed Coupling for Synthesis

Modern synthetic organic chemistry provides powerful tools for C-N bond formation through transition metal catalysis, most notably the Buchwald-Hartwig amination. wikipedia.orgacsgcipr.org This palladium-catalyzed cross-coupling reaction can be employed to synthesize this compound by coupling 3-bromoaniline with hexylamine. Alternatively, it can couple a primary amine with an aryl halide. While highly effective for a wide range of substrates, for a simple, unhindered primary amine like hexylamine, the classical methods described in section 2.2 are often more cost-effective. organic-chemistry.org

The reaction involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the catalyst. wikipedia.orglibretexts.org

Component Examples Role in Catalytic Cycle
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Source of the active Pd(0) catalyst. nih.gov
Ligand XPhos, SPhos, BINAP, RuPhosStabilizes the palladium center and facilitates oxidative addition and reductive elimination.
Base NaOt-Bu, K₃PO₄, Cs₂CO₃Essential for the deprotonation of the amine-palladium complex.
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are typically required.

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction provides a direct route to synthesize aryl amines from aryl halides and primary or secondary amines. wikipedia.org The synthesis of this compound via this method would typically involve the coupling of 1,3-dibromobenzene (B47543) or 3-bromoiodobenzene with hexylamine.

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org The choice of palladium precursor, ligand, base, and solvent is crucial for the success and efficiency of the reaction. For the synthesis of N-alkylanilines, various generations of phosphine-based ligands have been developed to enhance the reaction's scope and efficiency. youtube.com Bulky and electron-rich phosphine (B1218219) ligands are known to promote the reductive elimination step and stabilize the palladium catalyst. youtube.com

A typical reaction setup would involve heating the aryl halide, hexylamine, a palladium catalyst, a suitable ligand, and a base in an appropriate solvent under an inert atmosphere. The selection of a non-coordinating, high-boiling point solvent is often preferred to ensure the reaction goes to completion.

Table 1: Representative Catalytic Systems for Buchwald-Hartwig Amination of Aryl Bromides with Alkylamines

Catalyst PrecursorLigandBaseSolventTemperature (°C)
Pd(OAc)₂XPhosNaOtBuToluene80-110
Pd₂(dba)₃RuPhosK₃PO₄Dioxane100
Pd(PPh₃)₄-Cs₂CO₃Toluene100

This table presents typical conditions and is not an exhaustive list. The optimal conditions for the synthesis of this compound would require experimental optimization.

C–H Activation Methodologies for Arylation

Direct C-H activation has gained significant attention as an atom-economical and environmentally benign alternative to traditional cross-coupling reactions. This approach avoids the need for pre-functionalized starting materials, such as aryl halides. In the context of synthesizing this compound, a C-H arylation strategy could theoretically involve the direct coupling of a bromoaniline derivative with a hexane-containing coupling partner, or the direct bromination of N-hexylaniline at the meta position.

However, controlling the regioselectivity of C-H functionalization on an aniline ring presents a significant challenge. kcl.ac.uk The amino group is a strong ortho- and para-director, making meta-functionalization difficult to achieve. nih.gov Recent advancements have utilized directing groups to achieve meta-selective C-H arylation of anilines. nih.gov These directing groups temporarily coordinate to the metal catalyst and position it for C-H activation at the desired meta-position.

Another potential C-H activation approach is the palladium-catalyzed oxidative C–H activation/annulation of N-alkylanilines with bromoalkynes, which has been shown to produce 3-bromoindoles. rsc.orgrsc.org While this specific reaction leads to a different heterocyclic core, the underlying principles of palladium-catalyzed C-H activation of N-alkylanilines are relevant.

Optimization of Reaction Conditions and Process Efficiency in Synthetic Routes

The efficiency and selectivity of synthetic routes to this compound are highly dependent on the careful optimization of various reaction parameters.

Catalyst System Design and Ligand Effects

The choice of the catalyst system, particularly the ligand, is paramount in palladium-catalyzed reactions like the Buchwald-Hartwig amination. The ligand influences the stability, activity, and selectivity of the palladium catalyst. youtube.com

For the coupling of aryl bromides with alkylamines, bulky, electron-rich phosphine ligands such as XPhos, SPhos, and RuPhos have demonstrated high efficacy. youtube.com These ligands facilitate the oxidative addition of the aryl bromide to the palladium(0) center and promote the final reductive elimination step to form the C-N bond. The steric hindrance of these ligands can also prevent the formation of undesired side products. Bidentate phosphine ligands like BINAP have also been successfully employed, particularly in early developments of the Buchwald-Hartwig amination. wikipedia.org

N-Heterocyclic carbenes (NHCs) have also emerged as effective ligands for palladium-catalyzed cross-coupling reactions, including the amination of aryl tosylates. nih.gov The strong sigma-donating ability of NHCs can enhance the catalytic activity of palladium.

Table 2: Common Ligands for Palladium-Catalyzed N-Alkylaniline Synthesis

LigandTypeKey Features
XPhosMonophosphineBulky, electron-rich, high activity
RuPhosMonophosphineEffective for a broad range of substrates
BINAPDiphosphineChiral, useful for asymmetric synthesis
IPrNHCStrong σ-donor, high thermal stability

Solvent Effects and Reaction Parameter Tuning

The choice of solvent can significantly impact the outcome of a chemical reaction by influencing the solubility of reactants and catalysts, the reaction rate, and in some cases, the selectivity. In the context of Buchwald-Hartwig amination, polar aprotic solvents like toluene, dioxane, and THF are commonly used. The ability of the solvent to dissolve both the organic substrates and the inorganic base is a key consideration.

Other critical reaction parameters that require careful tuning include:

Temperature: The reaction temperature is a crucial parameter that influences the reaction rate. Higher temperatures are often required for less reactive aryl bromides, but can also lead to catalyst decomposition or side reactions. Optimization is necessary to find a balance between reaction speed and selectivity.

Catalyst Loading: Minimizing the amount of expensive palladium catalyst is important for process efficiency and sustainability. Catalyst loadings are typically in the range of 0.5 to 5 mol%.

By systematically optimizing these parameters, it is possible to develop a highly efficient and selective synthesis of this compound.

Reactivity Profiles and Mechanistic Investigations

Electrophilic Aromatic Substitution (EAS) Pathways on the Aromatic Ring

The aromatic ring of 3-bromo-N-hexylaniline is the primary site for electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of such reactions is determined by the directing effects of the existing substituents: the N-hexylamino group (-NH-C₆H₁₃) and the bromine atom (-Br).

The N-hexylamino group is a powerful activating group and a strong ortho-, para-director. pressbooks.pubaakash.ac.in Its activating nature stems from the ability of the nitrogen's lone pair of electrons to be delocalized into the benzene (B151609) ring through resonance, thereby increasing the ring's nucleophilicity and stabilizing the cationic intermediate (the arenium ion) formed during the attack by an electrophile. wikipedia.orglibretexts.org This effect is most pronounced at the positions ortho and para to the amino group.

Conversely, the bromine atom is a deactivating group due to its strong inductive electron-withdrawing effect, which makes the ring less nucleophilic than benzene itself. libretexts.orglatech.edu However, like the amino group, it is also an ortho-, para-director because the lone pairs on the bromine can be donated through resonance to stabilize the arenium ion intermediate when the electrophile attacks at these positions. pressbooks.pub

C6-position: Ortho to the amino group and meta to the bromine.

C4-position: Para to the amino group and meta to the bromine.

C2-position: Ortho to both the amino group and the bromine.

Due to steric hindrance from the adjacent bromine and N-hexyl groups, substitution at the C2 position is generally less favored. Therefore, electrophilic substitution on this compound is expected to yield predominantly a mixture of 4- and 6-substituted products. The strong activation by the amino group often necessitates milder reaction conditions to prevent polysubstitution or side reactions. libretexts.org For instance, direct nitration or halogenation of highly activated anilines can be difficult to control. libretexts.orgbyjus.com

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution
SubstituentEffect on ReactivityDirecting InfluenceMechanism of Influence
-NH-Hexyl Strongly ActivatingOrtho, ParaStrong +R (resonance donation) > Weak -I (inductive withdrawal)
-Br Weakly DeactivatingOrtho, ParaStrong -I (inductive withdrawal) > Weak +R (resonance donation)

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the Bromine Moiety

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, such as a halide, from an aromatic ring. wikipedia.org This reaction pathway is generally unfavorable for aryl halides unless the aromatic ring is activated by the presence of strong electron-withdrawing groups (EWGs), typically positioned ortho and/or para to the leaving group. byjus.commasterorganicchemistry.com These EWGs are necessary to stabilize the negatively charged intermediate, known as the Meisenheimer complex, that forms during the reaction. dalalinstitute.com

In the case of this compound, the molecule lacks strong electron-withdrawing groups like nitro (-NO₂) or cyano (-CN) groups. Instead, it possesses a powerful electron-donating N-hexylamino group. This group increases the electron density of the aromatic ring, making it a poor electrophile and destabilizing the potential anionic intermediate required for the SNAr mechanism. masterorganicchemistry.com Consequently, direct SNAr reactions on this compound under standard conditions are highly unlikely to proceed.

However, substitution of the bromine atom can be achieved under forcing conditions (high temperature and pressure) or via an alternative mechanism, such as the elimination-addition (benzyne) pathway. stackexchange.com The benzyne (B1209423) mechanism involves the elimination of HBr using a very strong base, like sodium amide (NaNH₂), to form a highly reactive benzyne intermediate, which is then attacked by a nucleophile. stackexchange.com

Cross-Coupling Reactivity of the Aryl Bromide Functionality

The carbon-bromine bond in this compound provides a versatile handle for a wide array of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium catalysts are exceptionally effective for activating the C-Br bond towards coupling with various partners.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.gov It is a robust and widely used method for forming new C-C bonds. The reaction of this compound with an aryl or vinyl boronic acid would yield the corresponding biaryl or styrenyl aniline (B41778) derivative, respectively. The presence of the amino group is generally well-tolerated in Suzuki couplings. rsc.orgunimib.it

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a key method for the synthesis of arylalkynes. libretexts.orggelest.com Applying this to this compound would allow for the introduction of an alkynyl substituent at the C3 position.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene. organic-chemistry.org This reaction is stereoselective, typically affording the trans isomer. organic-chemistry.org Debromination can sometimes be a competing side reaction, particularly with electron-rich aryl bromides. beilstein-journals.orgnih.gov

Table 2: Overview of Palladium-Catalyzed C-C Cross-Coupling Reactions
Reaction NameCoupling PartnerCatalyst System (Typical)Bond Formed
Suzuki-Miyaura Organoboron Compound (R-B(OH)₂)Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Aryl-Aryl, Aryl-Vinyl
Sonogashira Terminal Alkyne (R-C≡CH)Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N)Aryl-Alkynyl
Heck Alkene (CH₂=CHR)Pd(0) or Pd(II) catalyst, Base (e.g., Et₃N)Aryl-Vinyl

Copper-catalyzed reactions, particularly the Ullmann condensation, are classical methods for forming C-N bonds. These reactions typically involve coupling an aryl halide with an amine, alcohol, or thiol at high temperatures. nih.gov More modern protocols often use ligands to facilitate the reaction at lower temperatures. This methodology could be used to couple this compound with another amine, leading to the formation of a diamine derivative. rsc.org

A more contemporary and often higher-yielding alternative is the Buchwald-Hartwig amination . This palladium-catalyzed reaction couples aryl halides with a wide range of amines under milder conditions than the Ullmann reaction. wikipedia.org It is highly versatile and tolerant of many functional groups. chemspider.comresearchgate.net Reacting this compound with a primary or secondary amine under Buchwald-Hartwig conditions would produce a substituted dianiline derivative.

While palladium and copper are the most common metals for these transformations, other transition metals can also be employed. Nickel catalysts, for instance, are gaining prominence as a more cost-effective alternative to palladium for various cross-coupling reactions, including C-O and C-N bond formation. chemrxiv.org Iron-catalyzed cross-coupling reactions have also been developed, offering a more sustainable approach. These alternative metals can sometimes offer different reactivity profiles or be more effective for specific substrate combinations.

Reactivity at the Secondary Amine Nitrogen

The nitrogen atom of the N-hexylamino group in this compound is nucleophilic due to the presence of a lone pair of electrons. libretexts.org This allows it to participate in a variety of reactions.

Alkylation and Acylation: The secondary amine can react with alkyl halides in SN2 reactions to form tertiary amines. msu.edu Similarly, it can react with acylating agents such as acid chlorides or anhydrides to form amides. Acetylation of the amino group is a common strategy to temporarily reduce its strong activating effect during electrophilic aromatic substitution, allowing for better control of the reaction before the acetyl group is removed via hydrolysis. libretexts.org

Coupling Reactions: The N-H bond of the secondary amine can itself participate in certain cross-coupling reactions. For example, under specific catalytic conditions, it could be coupled with another aryl halide in a Buchwald-Hartwig-type reaction to form a triarylamine.

The basicity of the amine means it will readily react with acids to form anilinium salts. This protonation deactivates the aromatic ring towards electrophilic substitution because the positively charged nitrogen becomes a strong electron-withdrawing group. chemistrysteps.com

Table 3: Common Reactions at the Secondary Amine Nitrogen
Reaction TypeReagentFunctional Group Formed
Alkylation Alkyl Halide (R'-X)Tertiary Amine
Acylation Acid Chloride (R'-COCl)Amide
Protonation Acid (H-A)Anilinium Salt

N-Alkylation Reactions

N-alkylation of this compound introduces a second alkyl group onto the nitrogen atom, yielding a tertiary amine. This transformation can be achieved through various methods, with the choice of reagents and conditions influencing the reaction's efficiency. A common approach involves the use of alkyl halides in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, where the lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbon of the alkyl halide.

The presence of the hexyl group on the nitrogen already provides some steric hindrance, which can affect the rate of further alkylation. The electronic effect of the bromine atom at the meta-position is primarily inductive and electron-withdrawing, which slightly reduces the nucleophilicity of the aniline nitrogen compared to N-hexylaniline itself. However, this effect is not so pronounced as to prevent N-alkylation under appropriate conditions.

Catalytic methods, such as the use of transition metals like ruthenium, can facilitate the N-alkylation of anilines with alcohols through a "borrowing hydrogen" strategy. rsc.org This environmentally benign approach involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the amine to form an imine, followed by reduction to the N-alkylated product.

Table 1: Hypothetical N-Alkylation Reactions of this compound This table presents plausible reaction parameters for the N-alkylation of this compound based on established methodologies for similar aniline derivatives.

Alkylating AgentCatalyst/BaseSolventTemperature (°C)ProductPlausible Yield (%)
Ethyl IodideK₂CO₃Acetonitrile (B52724)803-bromo-N-ethyl-N-hexylaniline85-95
Benzyl BromideNaHTHF603-bromo-N-benzyl-N-hexylaniline90-98
1-ButanolRu complexToluene1103-bromo-N-butyl-N-hexylaniline70-85

N-Arylation Reactions

N-arylation of this compound involves the formation of a new bond between the nitrogen atom and an aryl group, leading to the synthesis of triarylamines or their derivatives. Prominent methods for achieving this transformation include the Buchwald-Hartwig amination and the Ullmann condensation. wikipedia.orgorganic-chemistry.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for C-N bond formation. wikipedia.org In a typical reaction, an aryl halide or triflate is coupled with an amine in the presence of a palladium catalyst and a bulky phosphine (B1218219) ligand. For this compound, this would involve its reaction with another aryl halide. The reaction mechanism is complex, involving oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination to yield the N-arylated product and regenerate the catalyst.

The Ullmann condensation is a copper-catalyzed reaction that typically requires harsher conditions than the Buchwald-Hartwig amination. organic-chemistry.org It involves the reaction of an amine with an aryl halide in the presence of a copper catalyst, often at high temperatures. The choice of catalyst, ligand (if any), base, and solvent is crucial for the success of the reaction.

Table 2: Potential N-Arylation Reactions of this compound This table illustrates potential reaction conditions for the N-arylation of this compound based on standard protocols for analogous compounds.

Arylating AgentCatalytic SystemBaseSolventTemperature (°C)Product
Phenylboronic AcidCu(OAc)₂PyridineDichloromethane253-bromo-N-hexyl-N-phenylaniline
4-ChlorotoluenePd₂(dba)₃ / BINAPNaOtBuToluene1003-bromo-N-hexyl-N-(4-methylphenyl)aniline
IodobenzeneCuI / L-prolineK₂CO₃DMSO1203-bromo-N-hexyl-N-phenylaniline

Formation of Schiff Bases and Imines

While this compound is a secondary amine and thus cannot directly form a stable Schiff base (which requires a primary amine), it can react with aldehydes and ketones to form iminium ions. The initial step is the nucleophilic attack of the secondary amine on the carbonyl carbon, forming a carbinolamine intermediate. This intermediate can then dehydrate to form an iminium ion.

The formation of stable Schiff bases (or azomethines) is a characteristic reaction of primary anilines with carbonyl compounds. nanobioletters.com For instance, a related primary amine, 3-bromoaniline (B18343), readily undergoes condensation with aldehydes to form the corresponding Schiff bases. asianpubs.org The reaction is typically catalyzed by an acid or a base and involves the formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. internationaljournalcorner.com The general mechanism for Schiff base formation from a primary aniline is illustrated below:

Nucleophilic attack: The lone pair of the primary amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde or ketone.

Proton transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine.

Protonation of the hydroxyl group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, forming a good leaving group (water).

Dehydration: The lone pair on the nitrogen helps to expel a water molecule, forming a resonance-stabilized iminium ion.

Deprotonation: A base removes a proton from the nitrogen to yield the neutral Schiff base.

For this compound, the analogous reaction would halt at the iminium ion stage, as there is no proton on the nitrogen to be removed to form a neutral imine.

Table 3: Representative Schiff Base Formation with a Related Primary Amine (3-Bromoaniline) This table provides examples of Schiff base synthesis from 3-bromoaniline to illustrate the general reactivity of the bromoaniline moiety with carbonyl compounds.

Aldehyde/KetoneCatalystSolventProductReference
Salicylaldehyde-Ethanol2-[(3-bromophenylimino)methyl]phenol asianpubs.org
2-Nitrobenzaldehyde-Methanol3-bromo-N-(2-nitrobenzylidene)aniline nanobioletters.com
4-Methoxybenzaldehyde-Methanol3-bromo-N-(4-methoxybenzylidene)aniline nanobioletters.com

Chemo-, Regio-, and Stereoselectivity in Complex Reaction Systems

The presence of multiple reactive sites in this compound—the nucleophilic nitrogen, the C-Br bond, and the various C-H bonds on the aromatic ring and alkyl chain—can lead to challenges in selectivity in complex reaction systems.

Chemoselectivity refers to the preferential reaction of one functional group over another. For example, in a reaction involving both the aniline nitrogen and the C-Br bond, the conditions can be tuned to favor one reaction pathway. In palladium-catalyzed cross-coupling reactions, it is often possible to achieve selective C-N bond formation without affecting the C-Br bond, or vice versa, by careful selection of the catalyst, ligand, and reaction conditions.

Regioselectivity is the preference for bond formation at one position over another. For this compound, electrophilic aromatic substitution reactions would be directed by the existing substituents. The N-hexyl group is an activating, ortho-, para-directing group, while the bromine atom is a deactivating, ortho-, para-directing group. The combined effect of these two groups would likely direct incoming electrophiles to the positions ortho and para to the N-hexyl group, and meta to the bromine. Specifically, positions 2, 4, and 6 of the aniline ring are the most likely sites of substitution. The steric bulk of the N-hexyl group might disfavor substitution at the 2-position.

Stereoselectivity , the preferential formation of one stereoisomer over another, would be relevant in reactions that create a new chiral center. For this compound itself, there are no chiral centers. However, if it were to react with a chiral reagent or a prochiral substrate in a way that generates a new stereocenter, the stereochemical outcome would be of interest. For instance, in an N-alkylation reaction with a chiral alkyl halide, the reaction would proceed with a certain degree of stereocontrol, depending on the mechanism (e.g., SN2-type reactions proceed with inversion of configuration).

Applications in Advanced Organic Synthesis and Materials Science

Role as a Precursor for Heterocyclic Scaffolds

The strategic placement of the bromine atom and the N-hexyl group on the aniline (B41778) ring makes 3-bromo-N-hexylaniline an ideal starting material for the synthesis of various heterocyclic compounds. These scaffolds are of significant interest due to their prevalence in pharmaceuticals, natural products, and functional materials.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Carbazoles, Indoles)

The synthesis of carbazoles and indoles, two privileged nitrogen-containing heterocyclic motifs, can be efficiently achieved using precursors derived from substituted anilines. While direct studies detailing the use of this compound are emerging, analogous reactions with similar compounds highlight its potential.

For instance, the intramolecular cyclization of N-arylated o-iodoanilines, facilitated by a palladium catalyst, is a well-established method for carbazole (B46965) synthesis. nih.gov This approach involves the initial formation of a diarylamine intermediate, which then undergoes intramolecular C-H activation to form the carbazole core. Given the reactivity of the bromine atom in this compound, it can readily participate in cross-coupling reactions to form the necessary diarylamine precursor. The hexyl group, in this context, can enhance the solubility of the intermediates and the final carbazole product, which is often a desirable property for materials processing. researchgate.net

Similarly, indole (B1671886) synthesis can be accomplished through various cyclization strategies starting from substituted anilines. One notable example is the annulation of 3-bromo-N,N-dimethylaniline, a close structural analog of this compound, which yields a 6-bromo indole with high regioselectivity. nih.gov This type of transformation, proceeding through a double C-H functionalization, demonstrates the feasibility of utilizing the bromo-substituted aniline core for the construction of the indole ring system. nih.gov The N-hexyl group in this compound would be retained in the final indole product, offering a route to N-alkylated indoles with tailored solubility and electronic properties.

The following table summarizes representative synthetic strategies for carbazoles and indoles where this compound or its analogs could be employed:

Heterocyclic ScaffoldSynthetic StrategyKey Reagents/CatalystsPotential Role of this compound
CarbazolesIntramolecular Pd-catalyzed C-H arylationPd(OAc)₂, PCy₃, CsFPrecursor for N-arylated o-bromoaniline intermediate
IndolesAnnulative double C-H functionalizationSulfonyl diazo coupling partnerStarting material for the synthesis of 6-bromo-N-hexylindole

Intermediate for Complex Polycyclic Aromatic Systems

The reactivity of the bromo and amino functionalities in this compound also positions it as a valuable intermediate in the synthesis of more complex polycyclic aromatic systems (PASs). These extended π-conjugated structures are of great interest for their applications in organic electronics.

One approach to constructing PASs involves the annulation of smaller aromatic fragments. For example, palladium-catalyzed [3+3] annulation methods have been developed for the synthesis of polycyclic aromatic hydrocarbons from two smaller aromatic units. rsc.org In such strategies, a bromo-substituted aniline derivative like this compound could be functionalized to introduce other reactive groups, enabling its participation in these annulation reactions. The N-hexyl group can play a crucial role in ensuring the solubility of the resulting large, often planar, polycyclic systems, which is a common challenge in their synthesis and processing.

Furthermore, the amino group can direct C-H activation reactions, providing a regioselective handle for the extension of the aromatic system. This has been demonstrated in the synthesis of polycyclic aromatic hydrocarbons via transient directing group strategies. nih.gov By leveraging the directing ability of the N-hexylanilino group, it is conceivable to build up complex polycyclic structures in a controlled manner.

Building Block for Functional Organic Materials

The unique molecular structure of this compound makes it an attractive building block for a variety of functional organic materials, including conjugated polymers for optoelectronics, liquid crystalline compounds, and sophisticated macrocyclic and supramolecular architectures.

Monomer in Conjugated Polymer Synthesis for Optoelectronic Applications

Conjugated polymers, characterized by their alternating single and double bonds, are at the forefront of research in organic optoelectronics. Polyaniline and its derivatives are a prominent class of conducting polymers with a wide range of applications. nih.gov The incorporation of alkyl side chains, such as the hexyl group in this compound, is a common strategy to improve the solubility and processability of these otherwise intractable materials. researchgate.net

This compound can be utilized as a monomer in polymerization reactions. The bromine atom provides a reactive site for cross-coupling reactions, such as Suzuki or Stille coupling, which are powerful methods for the synthesis of conjugated polymers. By copolymerizing this compound with other aromatic monomers, it is possible to fine-tune the electronic and optical properties of the resulting polymer. For example, the incorporation of aniline units can influence the polymer's conductivity and redox properties. nih.govijseas.com

The hexyl chain not only enhances solubility but can also influence the solid-state packing of the polymer chains, which in turn affects charge transport and device performance. researchgate.net Copolymers of aniline with other substituted anilines have shown promise in applications such as electromagnetic interference shielding and as active materials in optoelectronic devices. researchgate.net

The following table outlines the potential of this compound in conjugated polymer synthesis:

Polymer TypePolymerization MethodKey FeaturesPotential Optoelectronic Applications
Polyaniline copolymerOxidative polymerization or cross-couplingImproved solubility, tunable bandgapOrganic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), sensors
Donor-Acceptor copolymerSuzuki or Stille cross-couplingControl over electronic propertiesTransistors, photodetectors

Precursor for Liquid Crystalline Compounds

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. The design of molecules that exhibit liquid crystalline phases often involves the combination of a rigid core with flexible peripheral chains. Aniline derivatives are frequently used as components of these mesogenic molecules. researchgate.net

For example, N-(4-n-alkylbenzylidene)-4'-n-alkylanilines are a well-known class of liquid crystals. researchgate.net By modifying the aniline core of such structures, for instance by introducing substituents via the bromo functionality of this compound, new liquid crystalline materials with tailored properties can be designed. The length of the alkyl chain is a key parameter in tuning the mesomorphic behavior. researchgate.net

Integration into Macrocyclic and Supramolecular Architectures

Macrocycles and supramolecular assemblies are large, complex molecules with well-defined shapes and cavities that can be designed for specific functions, such as molecular recognition and catalysis. The synthesis of these structures often relies on the self-assembly of smaller building blocks or through covalent bond formation in a stepwise manner.

Aniline derivatives are versatile components in the construction of nitrogen-containing macrocycles. mdpi.com The amino group of this compound can participate in reactions to form larger ring systems, while the bromine atom offers a handle for further functionalization or for directing the assembly process. The hexyl chain can influence the conformation of the macrocycle and its solubility.

Utility in Catalyst and Ligand Design

There is no specific data in the scientific literature detailing the use of this compound in the design and synthesis of catalysts or ligands. The structure of this compound, featuring a secondary amine, a hexyl chain, and a bromo-substituted aromatic ring, theoretically offers potential for its use as a precursor to various ligand types. For instance, the nitrogen atom could serve as a coordinating atom in the formation of metal complexes. The bromine atom could be a site for further functionalization through cross-coupling reactions to introduce phosphine (B1218219) groups, which are common in catalyst ligands.

However, a search of chemical databases and research articles did not yield any specific examples of catalysts or ligands derived from this compound. The general field of palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, is a well-developed area for the synthesis of complex amines that can serve as ligands. While aniline derivatives are frequently used in these reactions, no studies were found that specifically utilize this compound as a substrate to create new catalytic systems.

Table 1: Potential Ligand Types Derivable from this compound (Hypothetical) This table is based on theoretical possibilities due to the lack of specific research.

Ligand Type Potential Synthetic Route Potential Metal Coordination
P,N-Ligands Lithiation followed by reaction with a chlorophosphine, or palladium-catalyzed phosphination at the bromine position. Palladium, Rhodium, Iridium
N,N-Ligands Further functionalization of the aromatic ring to introduce another nitrogen-containing group. Copper, Nickel, Ruthenium

Application in Cascade Reactions and Multi-Component Strategies

Similarly, there is a lack of specific research demonstrating the application of this compound in cascade reactions or multi-component strategies. Cascade reactions, which involve a series of intramolecular transformations, and multi-component reactions, where three or more reactants combine in a single step, are powerful tools in organic synthesis for building molecular complexity efficiently.

N-alkylanilines can, in principle, participate in such reactions. For example, cascade reactions involving C-H activation of the N-alkyl group or cyclization reactions initiated at the aniline nitrogen are known for this class of compounds. Multi-component reactions often utilize an amine, an aldehyde, and a third component to rapidly generate diverse molecular scaffolds.

Despite these general possibilities, no published studies were identified that specifically report the use of this compound as a reactant in either a cascade sequence or a multi-component reaction to produce complex molecular architectures. The influence of the 3-bromo and N-hexyl substituents on the reactivity and outcome of such reactions remains unexplored in the scientific literature.

Table 2: Potential Multi-Component Reactions Involving an N-Alkylaniline Scaffold (General Examples) This table presents general multi-component reactions where a substrate like this compound could hypothetically be used, though no specific examples with this compound have been reported.

Reaction Name Reactants Product Type
Mannich Reaction Aniline derivative, Aldehyde, Enolizable carbonyl compound β-Amino carbonyl compound
Ugi Reaction Aniline derivative, Aldehyde, Isocyanide, Carboxylic acid α-Acylamino carboxamide

Advanced Characterization and Computational Studies in Chemical Research

High-Resolution Spectroscopic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR of 3-bromo-N-hexylaniline

In the structural analysis of this compound, ¹H NMR spectroscopy provides precise information about the arrangement of protons in the molecule. Research findings have detailed the specific chemical shifts (δ) and coupling constants (J) for the protons, which allows for the unambiguous assignment of each signal to its corresponding hydrogen atom in the structure. researchgate.net

The aromatic region of the spectrum is particularly informative. The proton at the C2 position of the aniline (B41778) ring appears as a triplet, indicating coupling to two neighboring protons. The protons at C4 and C6 also show distinct signals, confirming the 1,3-disubstitution pattern on the benzene (B151609) ring. The signals for the hexyl chain protons are found in the aliphatic region of the spectrum, with characteristic multiplicities that reflect their positions along the chain and their coupling to adjacent protons. The methylene (B1212753) group directly attached to the nitrogen atom (N-CH₂) shows a triplet, confirming its proximity to another methylene group. researchgate.net

Detailed ¹H NMR data for this compound are presented in the table below. researchgate.net

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic CH (t)7.01t8.0
Aromatic CH (d)6.79d7.9
Aromatic CH (t)6.73t1.8
Aromatic CH (dd)6.50dd1.7, 8.2
N-H3.65br s-
N-CH₂3.06t7.2
N-CH₂-CH₂1.59p7.2
-(CH₂)₃-CH₃1.39-1.28m-
-(CH₂)₅-CH₃0.89t7.0
Spectra recorded in CDCl₃ at 500 MHz.

While specific research findings on ¹³C NMR and advanced 2D NMR techniques (like COSY, HSQC, and HMBC) for this compound are not detailed in the available literature, these methods are routinely applied for complete structural assignment. ¹³C NMR would be used to identify the number of unique carbon environments, including the six distinct aromatic carbons and the six carbons of the hexyl chain. 2D NMR experiments would further serve to correlate proton and carbon signals, confirming the connectivity established by ¹H and ¹³C NMR.

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an exact molecular formula, which is a critical step in confirming the identity of a newly synthesized compound.

For this compound (C₁₂H₁₈BrN), HRMS analysis using techniques such as Electrospray Ionization (ESI) is employed to confirm its elemental composition. researchgate.net The experimentally measured accurate mass would be compared to the theoretically calculated mass, with a very small mass error (typically <5 ppm) confirming the correct molecular formula.

Further analysis of the mass spectrum involves studying the fragmentation pattern of the molecular ion. While specific fragmentation data for this compound is not widely published, the molecule would be expected to undergo characteristic fragmentation pathways under ionization. This includes the potential loss of the hexyl chain or cleavage at various points along the alkyl group, as well as the loss of the bromine atom. The isotopic pattern resulting from the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio) would also be a key diagnostic feature in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units for every bromine-containing fragment.

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Although specific FT-IR and Raman spectra for this compound are not available in the cited research, the expected characteristic absorption bands can be predicted based on its structure. An FT-IR spectrum would be expected to show:

N-H Stretching: A distinct peak in the region of 3300-3500 cm⁻¹, characteristic of the secondary amine.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the hexyl group would be observed just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).

C=C Stretching: Aromatic ring stretching vibrations would produce peaks in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the aromatic amine C-N bond would be visible in the 1250-1360 cm⁻¹ range.

C-Br Stretching: The carbon-bromine bond would exhibit a stretching vibration in the fingerprint region, typically between 500 and 600 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system.

Chromatographic and Purity Assessment Techniques in Research

Chromatography is a fundamental set of laboratory techniques used for the separation, identification, and purification of the components of a mixture. For synthetic compounds like this compound, chromatography is essential for isolating the pure product from starting materials and byproducts, as well as for assessing its final purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for analyzing volatile and thermally stable compounds.

In the context of this compound, GC-MS would be an ideal method to assess its purity. A sample would be injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides a mass spectrum for each component, allowing for their identification. A pure sample of this compound would ideally show a single peak in the gas chromatogram. The corresponding mass spectrum would serve to confirm the identity of the compound in the peak. This technique is also highly sensitive for detecting any residual starting materials or the presence of positional isomers (e.g., 2-bromo- or 4-bromo-N-hexylaniline).

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that is widely used for both analytical and preparative purposes. It is suitable for a broader range of compounds than GC, including those that are not volatile or are thermally unstable.

For this compound, HPLC is a standard method for purity assessment. A typical analysis would use a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of organic solvent (like acetonitrile (B52724) or methanol) and water. The compound's retention time under specific conditions (flow rate, mobile phase composition, column temperature) is a characteristic property. A purity assessment is performed by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. This technique is often used to certify the purity of commercial chemical standards. Furthermore, preparative HPLC can be employed for the high-purity isolation of the compound if needed.

Theoretical and Computational Chemistry Investigations of this compound

Theoretical and computational chemistry provides powerful tools for understanding the molecular properties and reactivity of chemical compounds. For this compound, these methods offer insights into its electronic structure, conformational landscape, and potential reaction pathways, complementing experimental findings.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties and reactivity. For this compound, DFT calculations can elucidate the influence of the bromo-substituent and the N-hexyl group on the aniline backbone.

DFT studies on similar halogenated anilines have demonstrated that the type and position of the halogen substituent significantly affect the electronic properties. The bromine atom, being an electron-withdrawing group, is expected to influence the electron density distribution across the aromatic ring of this compound. This, in turn, affects the molecule's reactivity.

Key electronic properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For halogenated anilines, the energy gap is influenced by the nature of the halogen.

Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, visualize the charge distribution on the molecule's surface. These maps are valuable for predicting how the molecule will interact with other charged species. In this compound, the MEP would likely show negative potential around the nitrogen atom of the amino group and the bromine atom, indicating their nucleophilic character, while the hydrogen of the N-H group would exhibit a positive potential, indicating its electrophilic character.

Global reactivity descriptors, such as chemical hardness, electronegativity, and electrophilicity index, can also be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.

Table 1: Predicted Electronic Properties of this compound based on DFT Calculations

PropertyPredicted ValueSignificance
HOMO Energy~ -5.5 eVIndicates the ability to donate an electron.
LUMO Energy~ -0.8 eVIndicates the ability to accept an electron.
HOMO-LUMO Gap~ 4.7 eVRelates to chemical reactivity and stability.
Dipole Moment~ 2.5 DMeasures the overall polarity of the molecule.
Electronegativity (χ)~ 3.15 eVA measure of the molecule's ability to attract electrons.
Chemical Hardness (η)~ 2.35 eVA measure of resistance to change in electron distribution.
Electrophilicity Index (ω)~ 2.12 eVA measure of the molecule's electrophilic nature.

Note: The values in this table are hypothetical and are based on trends observed for similar molecules in the literature. Actual values would require specific DFT calculations for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The hexyl chain attached to the nitrogen atom of this compound introduces significant conformational flexibility. Molecular Dynamics (MD) simulations are a powerful computational method for exploring the different conformations a molecule can adopt over time and for studying its interactions with other molecules.

An MD simulation of this compound would involve calculating the forces between atoms and using these forces to simulate the molecule's movement. This allows for the exploration of the potential energy surface and the identification of stable conformers. The conformational preference of N-substituted molecules is influenced by the size and nature of the substituent. For the N-hexyl group, it is expected that multiple low-energy conformations exist due to the rotation around the various C-C and C-N single bonds.

The simulations can also provide insights into the intermolecular interactions of this compound. These interactions are crucial for understanding the bulk properties of the compound, such as its boiling point and solubility. The bromo-substituent and the N-H group can participate in hydrogen bonding and halogen bonding, which would influence the packing of the molecules in the solid state and their behavior in solution.

By simulating this compound in different solvents, MD can be used to study solvation effects and to predict how the solvent environment affects the conformational equilibrium.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry can be used to model chemical reactions and to understand their mechanisms. For this compound, this could involve studying reactions such as N-alkylation or electrophilic aromatic substitution.

Reaction pathway analysis involves identifying the lowest energy path that connects the reactants to the products. This path goes through a high-energy state known as the transition state. By modeling the transition state, chemists can calculate the activation energy of the reaction, which is a key factor in determining the reaction rate.

For instance, in the synthesis of this compound via the N-alkylation of 3-bromoaniline (B18343) with a hexyl halide, computational modeling could be used to compare different possible reaction mechanisms and to determine the most likely pathway. The calculations could also predict the regioselectivity and stereoselectivity of reactions.

DFT is often used for these types of studies, as it provides a good balance between accuracy and computational cost. The results of these calculations can provide valuable insights that can help in the design of new synthetic routes and in the optimization of reaction conditions.

Emerging Research Frontiers and Future Prospects

Development of Sustainable and Green Synthetic Routes

The synthesis of N-alkylanilines and their halogenated derivatives has traditionally relied on methods that often involve harsh reaction conditions, hazardous reagents, and the use of environmentally harmful transition metals. chemistryviews.org Consequently, a significant research frontier is the development of sustainable and green synthetic routes that align with the principles of green chemistry.

Key areas of development include:

Catalyst Innovation: A primary focus is replacing toxic or precious metal catalysts with more benign alternatives. Iron-catalyzed C-H amination has emerged as a promising strategy for synthesizing N-alkyl anilines. chemistryviews.orgorganic-chemistry.org Using environmentally friendly iron(II) salts like FeSO₄·7H₂O, researchers have successfully synthesized N-methylanilines from arenes under mild conditions, performing the reaction at 40°C under air. chemistryviews.orgorganic-chemistry.org This approach avoids the multistep procedures and harsh conditions typical of traditional methods. chemistryviews.org

Solvent and Energy Efficiency: Green synthesis protocols aim to minimize or eliminate the use of volatile organic solvents. Catalyst- and solvent-free methods are being explored for the amination of chloro-aromatics with aniline (B41778) derivatives. nih.gov Microwave-assisted synthesis represents another energy-efficient approach, enabling the rapid synthesis of anilines without the need for transition metals, ligands, or organic solvents. tandfonline.com

Atom Economy: Researchers are designing synthetic pathways that maximize the incorporation of all starting materials into the final product. This includes exploring greener reagents for key transformations, such as replacing conventional acetic anhydride with Zn dust/Fe powder–acetic acid for acetylation steps or using a ceric ammonium nitrate–KBr combination for bromination instead of elemental bromine. acs.org

These green approaches not only reduce the environmental impact but also offer potential economic benefits through simplified procedures and reduced waste generation. nih.gov

Green Synthesis StrategyCatalyst/ReagentKey AdvantagesRelevant Compounds
Iron-Promoted C-H AminationFeSO₄·7H₂OEnvironmentally benign catalyst, mild conditions, can be performed under air. chemistryviews.orgorganic-chemistry.orgN-methylanilines, Tetrahydroquinolines
Solvent-Free AminationNone (thermal)Eliminates solvent waste, simplifies work-up, shorter reaction times. nih.gov2-(arylamino)nicotinic acids
Microwave-Assisted SynthesisNoneEnergy efficient, rapid reactions, avoids metals and organic solvents. tandfonline.comAnilines, Phenols
Greener BrominationCeric ammonium nitrate–KBrAvoids use of hazardous elemental bromine. acs.org4-bromoacetanilide

Exploration of Bio-Inspired Transformations and Biocatalysis

Nature offers a vast repository of enzymatic tools that can perform chemical transformations with high selectivity and efficiency under mild, aqueous conditions. Harnessing these biocatalysts for the synthesis of compounds like 3-bromo-N-hexylaniline is a rapidly advancing frontier. nih.gov

Enzymatic Halogenation: A key challenge in synthesizing halogenated aromatics is achieving regioselectivity, as traditional chemical methods often produce mixtures of isomers and generate significant waste. nih.gov Halogenase enzymes, particularly flavin-dependent halogenases (FDHs), offer a green solution by catalyzing the site-selective halogenation of aromatic substrates. researchgate.netsemanticscholar.org These enzymes utilize benign halide salts and an oxidant, providing a cleaner alternative to deleterious chemical reagents. researchgate.net While their application has been limited by factors like stability and the need for complex cofactor regeneration, ongoing research focuses on enzyme engineering and the development of efficient in vitro enzymatic systems to overcome these hurdles. researchgate.net

Biocatalytic N-Alkylation: The formation of the N-hexyl group can be inspired by biological processes. Imine reductases (IREDs) and reductive aminases (RedAms) are classes of enzymes that catalyze the asymmetric reduction of imines or the direct reductive amination of ketones to form chiral amines. mdpi.com These biocatalytic methods offer a pathway to N-alkylanilines with high stereoselectivity, which is difficult to achieve through conventional chemistry.

Natural Precedence: The discovery that marine microalgae can biosynthesize toxic halogenated anilines, such as 2,4,6-tribromoaniline and 2,4,6-trichloroaniline, confirms that pathways for such compounds exist in nature. This provides a "bio-inspiration," suggesting that the enzymatic machinery for both halogenating and forming the aniline core can be sourced from natural organisms and potentially adapted for targeted synthesis. researchgate.net

The integration of biocatalysis into synthetic routes holds the promise of creating more sustainable and efficient pathways to complex molecules like this compound. mdpi.comnih.gov

Integration into Advanced Supramolecular and Nanomaterial Assemblies

The structural features of this compound—a halogen bond donor (bromine), a hydrogen bond donor (the N-H group), and a lipophilic alkyl chain—make it an attractive building block for supramolecular chemistry and materials science. nih.gov

Supramolecular Chemistry: Halogenated anilines are effective as bifunctional donors for both hydrogen bonds (via the -NH₂ group) and halogen bonds (via the halogen atom). nih.gov These non-covalent interactions are fundamental to crystal engineering and the design of cocrystals with specific architectures and properties. By co-crystallizing with ditopic nitrogen-containing acceptors, perhalogenated anilines have been shown to form predictable one-dimensional chains and more complex networks, demonstrating their utility in constructing ordered supramolecular assemblies. nih.gov

Nanomaterials and Organic Electronics: N-hexylaniline derivatives are being actively investigated for their role in nanomaterials and organic electronics. They serve as precursors for conducting polymers and novel organic semiconductors. For instance, derivatives like 4-bromo-N,N-bis(4-(hexyloxy)phenyl)aniline are key intermediates for materials used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Furthermore, the self-assembly of nonionic surfactants derived from 4-n-hexylaniline into spherical micelles with diameters around 5.8 nm has been observed, highlighting the role of the hexyl chain in driving the formation of nanostructures. The dielectric properties of N-alkylaniline compounds have also been studied when doped with silver nanoparticles, indicating their potential for integration into hybrid nanomaterial systems. tandfonline.comresearchgate.net

The ability to direct self-assembly through specific intermolecular interactions positions this compound as a versatile component for the bottom-up fabrication of functional materials. acs.org

Application AreaRole of (Bromo)-N-Hexylaniline MoietyResulting Assembly/Material
Supramolecular ChemistryHydrogen and halogen bond donor. nih.govCocrystals, 1D chains, molecular networks.
Organic ElectronicsPrecursor for functional molecules. Conducting polymers, OLEDs, OFETs.
NanomaterialsSelf-assembly driven by alkyl chain. Spherical micelles, nanostructured films.
Hybrid MaterialsHost matrix for nanoparticles. tandfonline.comLiquid crystals doped with silver nanoparticles.

Chemoinformatic and Machine Learning Approaches for Property and Reactivity Prediction

As the complexity of chemical synthesis and materials design grows, chemoinformatic and machine learning (ML) tools are becoming indispensable for predicting molecular properties and reaction outcomes, thereby accelerating research and development.

Property Prediction: Computational methods like time-dependent density functional theory (TD-DFT) are used to investigate the influence of halogen substitution on the electronic structure and properties of aniline-containing molecules. mdpi.com Such studies can correlate structural features with functional properties, like the potency of enzyme inhibitors, providing insights that guide the design of new molecules. mdpi.com For instance, computational analysis has shown that a bromine substitution at the C3' position of an anilinoquinazoline scaffold can lead to superior potency in inhibiting the EGFR protein compared to other halogens. mdpi.com

Reactivity Prediction: Machine learning is revolutionizing the discovery of new chemical reactions. ML models, trained even on small datasets, can predict the outcomes of unknown reactions with high accuracy. sciencedaily.comnih.gov These models can be used to create "chemical reactivity flowcharts" that help chemists interpret and predict reaction outcomes, augmenting their intuition and efficiency. sciencedaily.com This approach can be applied to explore the vast chemical space around this compound to identify novel and efficient synthetic transformations. nih.gov

Metabolism and Pathway Prediction: Understanding the biotransformation of amine pollutants is crucial for assessing their environmental fate. Machine learning models have been successfully developed to predict key metabolic pathways, such as the N-dealkylation of amines mediated by cytochrome P450 enzymes. mdpi.com By using molecular descriptors, these models can achieve high prediction accuracy, offering a high-throughput method for screening the metabolic feasibility of compounds like this compound. mdpi.com

These computational approaches represent a paradigm shift, moving from trial-and-error experimentation to data-driven, predictive science, which is poised to significantly accelerate the discovery and application of novel chemical entities. nih.govchemrxiv.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-bromo-N-hexylaniline, and how can purity be optimized?

  • Methodology : A common approach involves nucleophilic substitution or Buchwald-Hartwig amination, where bromine is introduced to aniline derivatives followed by alkylation with hexyl groups. Purity optimization requires column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization from ethanol or dichloromethane. Confirm purity via HPLC (>97%) or GC-MS, as referenced for structurally similar brominated anilines .

Q. How should this compound be safely stored and handled in laboratory settings?

  • Guidelines : Store at 0–6°C in amber glass vials to prevent photodegradation. Use PPE (N95 masks, gloves, eyeshields) due to hazards like skin/eye irritation and respiratory toxicity, as indicated for analogous bromoanilines . Avoid exposure to moisture to prevent hydrolysis of the hexylamine group.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Analysis :

  • NMR : 1^1H NMR (δ 6.8–7.2 ppm for aromatic protons; δ 3.2–3.5 ppm for N-hexyl CH2_2).
  • Mass Spectrometry : ESI-MS for molecular ion [M+H]+^+ at m/z 258.1 (C12_{12}H18_{18}BrN).
  • FTIR : Confirm N–H stretching (~3400 cm1^{-1}) and C–Br vibration (~560 cm1^{-1}) .

Advanced Research Questions

Q. How does the hexyl substituent influence the electronic and steric properties of this compound in cross-coupling reactions?

  • Mechanistic Insight : The hexyl group increases steric hindrance, reducing reactivity in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). However, its electron-donating nature via the amine lone pair can stabilize intermediates. Compare with methyl or propyl analogs (e.g., 3-bromo-N-methylaniline) to assess substituent effects on reaction rates .

Q. What strategies resolve contradictions in reported yields for this compound derivatives in SNAr reactions?

  • Troubleshooting :

  • Solvent Effects : Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity.
  • Catalysis : Add CuI or Pd(OAc)2_2 to mitigate dehalogenation side reactions.
  • Validation : Replicate protocols from studies on 4-bromo-N-methylaniline, adjusting stoichiometry for hexyl group compatibility .

Q. How can regioselectivity be controlled when functionalizing this compound in electrophilic aromatic substitution?

  • Design : The bromine atom acts as a meta-directing group, while the N-hexyl amine directs ortho/para. Use DFT calculations to predict dominant sites. Experimentally, employ HNO3_3/H2_2SO4_4 nitration to test selectivity, referencing data from 3-bromo-4-methylaniline .

Q. What are the implications of conflicting solubility data for this compound in different solvent systems?

  • Resolution : Solubility varies due to crystallinity differences. Use Hansen solubility parameters (δD, δP, δH) to identify optimal solvents (e.g., THF or chloroform). Pre-saturate solvents and monitor via dynamic light scattering (DLS), as applied to 3-bromo-5-chloro-2-fluoroaniline .

Methodological Notes

  • Safety : Follow GHS H302/H312/H332 protocols for bromoanilines, including fume hood use and waste neutralization .
  • Data Validation : Cross-reference synthetic yields and spectral data with analogous compounds (e.g., 4-bromo-N-methylaniline) to identify outliers .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.